An In-Depth Technical Guide to Rhodium(II) Acetate Dimer Dihydrate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Rhodium(II) Acetate Dimer Dihydrate for Researchers and Drug Development Professionals
Introduction
Rhodium(II) acetate dimer dihydrate, a coordination compound with the characteristic paddlewheel structure, stands as a cornerstone catalyst in modern organic synthesis.[1] Its remarkable efficiency, stability, and selectivity have established it as an invaluable tool for chemists, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides an in-depth exploration of its core properties, synthesis, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes not just the "what" but the "why" behind experimental choices, ensuring a comprehensive understanding of this versatile catalyst.
Core Identification: CAS Number and Molecular Identity
At the heart of any chemical study is the precise identification of the substance. For rhodium(II) acetate dimer dihydrate, the key identifier is its CAS Number: 29998-99-0 .[3] This unique numerical identifier ensures unambiguous recognition in databases, regulatory submissions, and procurement.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application and for troubleshooting experimental challenges. Rhodium(II) acetate dimer dihydrate is a distinctive emerald green powder that is stable in air.[4][5]
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 29998-99-0 | [3] |
| Molecular Formula | C8H16O10Rh2 | [4] |
| Molecular Weight | 478.02 g/mol | N/A |
| Appearance | Dark green powder | [4][5] |
| Solubility | Soluble in polar solvents including water and methanol; slightly soluble in ethanol. | [2][4][5] |
| Stability | Stable in air, though hygroscopic. Decomposes at temperatures above 240 °C. | [4] |
Structural Elucidation: The Paddlewheel Motif
The catalytic prowess of rhodium(II) acetate dimer dihydrate is intrinsically linked to its unique molecular architecture. X-ray crystallography has confirmed its dimeric "paddlewheel" structure.[4] This structure features two rhodium atoms bridged by four acetate ligands. Each rhodium atom is in a +2 oxidation state and adopts an octahedral geometry. The coordination sphere of each rhodium atom is completed by the four oxygen atoms from the acetate bridges, a Rh-Rh single bond, and an axially coordinated water molecule.[2] This Rh-Rh bond is a key feature, with a reported length of approximately 2.39 Å.[2] The axial water ligands are labile and can be readily exchanged for other Lewis bases, which is a cornerstone of its catalytic activity.[2]
Caption: Paddlewheel structure of rhodium(II) acetate dimer dihydrate.
Spectroscopic Characterization
Authenticating the identity and purity of rhodium(II) acetate dimer dihydrate is crucial. Spectroscopic methods are indispensable for this purpose.
-
¹H and ¹³C NMR Spectroscopy: In a CDCl₃ solution, the ¹H NMR spectrum of a rhodium(II) acetate adduct typically shows a characteristic singlet for the methyl protons of the bridging acetate ligands around 1.83 ppm.[6] The ¹³C NMR spectrum displays the carboxylate carbons of the equatorial acetates at approximately 190.96 ppm.[6] The chemical shifts can be influenced by the nature of the axial ligands.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the coordination environment of the acetate ligands. The positions of the asymmetric and symmetric carboxylate stretching frequencies (νₐₛ(COO) and νₛ(COO)) are indicative of the bridging nature of the acetate groups. A supplier's specification sheet indicates that a conforming infrared spectrum is a key quality control parameter.[7]
-
UV-Vis Spectroscopy: The electronic spectrum of rhodium(II) acetate dimer dihydrate is characterized by two main absorption bands. A lower energy band, typically found between 600-700 nm, is assigned to the π(Rh₂) → σ(Rh₂) electronic transition.[6] A higher energy band is observed in the region of ~450 nm.[6] The position of the lower energy band is sensitive to the nature of the axially coordinated ligands, a phenomenon that can be used to study ligand exchange reactions.[8]
Synthesis and Handling
Experimental Protocol for Synthesis
The synthesis of rhodium(II) acetate dimer is typically achieved through the reaction of a rhodium(III) precursor with acetic acid.[4] The following protocol is adapted from established literature procedures.
Materials:
-
Rhodium(III) hydroxide hydrate (Rh(OH)₃·H₂O)
-
Glacial acetic acid
-
Acetone
Procedure:
-
A suspension of Rh(OH)₃·H₂O in glacial acetic acid is refluxed for approximately 18 hours. The reaction progress is monitored by the dissolution of the starting material and the formation of a deep emerald-green solution.
-
The bulk of the acetic acid is removed by evaporation on a steam bath.
-
The remaining traces of acetic acid are removed by heating the residue at 120 °C for 1 hour.
-
The solid residue is then extracted with boiling acetone until the extract is colorless.
-
The acetone extract is filtered through a fritted glass filter.
-
The filtrate is concentrated to about one-third of its original volume on a steam bath.
-
The concentrated solution is then cooled in a refrigerator for 18 hours to induce crystallization.
-
The resulting dark green crystals of rhodium(II) acetate dimer are collected by filtration, washed with a small amount of ice-cold acetone, and dried. To obtain the dihydrate form, the final drying step can be performed under conditions that do not completely remove the coordinated water.
Caption: Workflow for the synthesis of rhodium(II) acetate dimer.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are essential when handling rhodium(II) acetate dimer dihydrate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust generation, respiratory protection should be used.
-
Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9] The compound is hygroscopic and should be protected from moisture.[4] Inert atmosphere storage is recommended for long-term stability.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Catalytic Applications in Organic Synthesis and Drug Development
The synthetic utility of rhodium(II) acetate dimer dihydrate is vast, with its primary applications centered around the catalytic generation of rhodium carbenoids from diazo compounds.[4] These highly reactive intermediates participate in a wide array of transformations that are foundational to the construction of complex molecular architectures.
Key Catalytic Transformations
-
Cyclopropanation: Rhodium(II) acetate dimer is a highly effective catalyst for the cyclopropanation of alkenes with diazo compounds.[2][4] This reaction proceeds through the formation of a rhodium carbene intermediate, which then transfers the carbene moiety to the alkene.
-
C-H Insertion: The catalyst facilitates the insertion of carbenes into C-H bonds, a powerful transformation for the direct functionalization of unactivated C-H bonds.[10] This strategy has been employed in the synthesis of numerous natural products and pharmaceutical intermediates.
-
X-H Insertion (X = N, S, O): Rhodium carbenoids readily react with amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively.[4]
-
Ylide Formation: The reaction of rhodium carbenoids with Lewis bases containing heteroatoms (e.g., sulfides, amines) leads to the formation of ylides, which can undergo subsequent rearrangements or reactions.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps:
-
Catalyst Activation: The reaction is initiated by the displacement of an axial ligand (water in the case of the dihydrate) by the diazo compound.
-
Carbene Formation: The rhodium center catalyzes the extrusion of dinitrogen (N₂) from the diazo compound to generate a transient, electrophilic rhodium carbene intermediate.
-
Carbene Transfer: The rhodium carbene then reacts with an alkene in a concerted, but possibly asynchronous, manner to form the cyclopropane ring and regenerate the catalyst.
Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.
Application in Drug Development: The Case of Steroid Modification
The ability of rhodium(II) acetate dimer to catalyze regio- and stereoselective C-H amidation has been demonstrated in the functionalization of complex molecules like steroids. For example, the intermolecular amidation of cholesteryl acetate can be achieved with excellent regio- and α-selectivity.[11] This type of late-stage functionalization is highly valuable in drug discovery and development for creating analogues of bioactive molecules with modified properties. While a direct synthesis of a marketed drug using this specific catalyst is not readily found in the public literature, its role in enabling the synthesis of complex intermediates for pharmaceutical development is well-established.[1][10]
Conclusion
Rhodium(II) acetate dimer dihydrate is a powerful and versatile catalyst with a rich history and a vibrant future in organic synthesis. Its well-defined structure, predictable reactivity, and broad applicability make it an essential tool for researchers in both academic and industrial settings. A deep understanding of its properties, handling requirements, and catalytic mechanisms, as outlined in this guide, is crucial for harnessing its full potential in the synthesis of complex molecules that drive innovation in drug discovery and beyond.
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Wikipedia. (n.d.). Rhodium(II) acetate. Retrieved from [Link]
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Rinner, U. (n.d.). Synthesis and biological activity of some structural modifications of pancratistatin. Rinner Group. Retrieved from [Link]
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Johnson Matthey. (n.d.). Rh 110: Rhodium (II) acetate. Retrieved from [Link]
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Johnson Matthey. (n.d.). Rh 110: Rhodium (II) acetate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting info Protein interactions of dirhodium tetraacetate:a structural study. Retrieved from [Link]
- Liang, J. L., et al. (2002). Rhodium(II,II) dimer as an efficient catalyst for aziridination of sulfonamides and amidation of steroids. Organic Letters, 4(25), 4507–4510.
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Loba Chemie. (2018, December 17). RHODIUM (II) ACETATE DIMER FOR SYNTHESIS MSDS. Retrieved from [Link]
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American Elements. (n.d.). Rhodium(II) Acetate Dimer Dihydrate. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Information card for entry 4513603. Retrieved from [Link]
- Danishefsky, S. J., & Lee, J. Y. (1989). Total synthesis of (.+-.)-pancratistatin. Journal of the American Chemical Society, 111(13), 4829-4837.
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ResearchGate. (n.d.). Structure of dirhodium(II,II) tetraacetate (Rh2OAc4) 2. L=ligand.... Retrieved from [Link]
- Merz, K. M., et al. (2023). Cross-Linked Crystals of Dirhodium Tetraacetate/RNase A Adduct Can Be Used as Heterogeneous Catalysts. Inorganic Chemistry, 62(19), 7469–7479.
- Hu, Z., et al. (2025). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads.
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National Science Foundation. (2019, February 20). Rhodium Rainbow: A Colorful Laboratory Experiment Highlighting Ligand Field Effects of Dirhodium Tetraacetate. Retrieved from [Link]
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